molecular formula C19H24BrN5O2S B6564060 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946365-41-9

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6564060
CAS No.: 946365-41-9
M. Wt: 466.4 g/mol
InChI Key: BGBHKRLYHMFMCD-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. One of their carbon atoms is replaced by a nitrogen atom . They are involved in many biological processes, forming the basis for a number of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the pyrimidine ring at the center, substituted with a piperazine and a pyrrolidine group. The bromobenzenesulfonyl group would add significant bulk and complexity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bromine in the bromobenzenesulfonyl group could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Pyrimidine derivatives have been studied for their potential as pharmaceuticals, so this could be one area of future research .

Biochemical Analysis

Biochemical Properties

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s bromobenzenesulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or modulation. Additionally, the piperazine ring enhances the compound’s binding affinity to certain receptors, making it a potential candidate for drug development .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to enzyme active sites through its bromobenzenesulfonyl group, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, the piperazine ring enhances the compound’s ability to interact with cell surface receptors, influencing signal transduction pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are consistent across both in vitro and in vivo models, highlighting the compound’s potential for long-term biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular signaling pathways. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These threshold effects are crucial for determining the compound’s therapeutic window and safe dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. These interactions highlight the compound’s potential impact on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size. These factors determine its accumulation in specific cellular compartments and tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O2S/c1-15-14-18(23-8-2-3-9-23)22-19(21-15)24-10-12-25(13-11-24)28(26,27)17-6-4-16(20)5-7-17/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBHKRLYHMFMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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